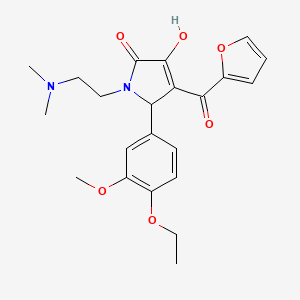

1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

1-(2-(Dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a highly functionalized pyrrol-2-one derivative. Its structure features:

- A 4-ethoxy-3-methoxyphenyl group at position 5, providing steric bulk and electron-donating effects that may influence receptor binding.

- A furan-2-carbonyl substituent at position 4, contributing to π-π stacking interactions.

- A hydroxyl group at position 3, enabling hydrogen bonding.

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c1-5-29-15-9-8-14(13-17(15)28-4)19-18(20(25)16-7-6-12-30-16)21(26)22(27)24(19)11-10-23(2)3/h6-9,12-13,19,26H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYMJWNEDGRWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered interest due to its potential biological activities. This article examines the compound's synthesis, biological mechanisms, and pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 432.55 g/mol. Its structure features a pyrrolone core, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. The synthetic route often includes the following steps:

- Formation of the Pyrrolone Core : The initial step involves the condensation of appropriate precursors to form the pyrrolone structure.

- Substitution Reactions : Dimethylaminoethyl and ethoxy groups are introduced through nucleophilic substitution reactions.

- Final Modifications : The furan-2-carbonyl and hydroxyl groups are added to complete the synthesis.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolones have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves:

- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : They disrupt cell cycle progression, leading to reduced tumor growth.

Enzymatic Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as:

- Kinases : Inhibition can lead to reduced signaling pathways that promote cancer cell survival.

- Proteases : Targeting proteolytic enzymes can hinder tumor metastasis.

Neuropharmacological Effects

Given the presence of the dimethylamino group, there is potential for neuropharmacological activity. Compounds with similar functionalities have been studied for:

- Antidepressant Effects : By modulating neurotransmitter systems.

- Anxiolytic Properties : Reducing anxiety-related behaviors in animal models.

Case Studies

-

Study on Anticancer Activity :

- A recent study demonstrated that a related pyrrolone compound exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7).

- Mechanistic studies revealed that it activates caspase pathways leading to apoptosis.

-

Enzymatic Inhibition Study :

- Research indicated that a derivative of this compound inhibited protein kinase B (Akt) with an IC50 value of 50 nM, suggesting strong potential for therapeutic applications in cancer treatment.

Data Table

Scientific Research Applications

Overview

The compound 1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in various scientific research domains due to its potential biological activities. This article explores its applications, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the effects of the compound on several cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, indicating its therapeutic potential in oncology.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary tests suggest effectiveness against specific bacterial strains, particularly Gram-positive bacteria.

Case Study 2: Antimicrobial Efficacy

An investigation focused on the antimicrobial properties revealed significant inhibitory effects on Staphylococcus aureus, indicating its potential role in developing new antibiotic treatments.

Data Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against specific bacteria | Internal research findings |

| Enzyme Inhibition | Inhibits target enzyme activity | Various pharmacological studies |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s pharmacological profile can be inferred by comparing its substituents with those of related pyrrol-2-one derivatives (Table 1).

Table 1: Structural and Functional Comparison

*Calculated based on formula.

Key Observations:

- Aminoalkyl Substituents: The dimethylaminoethyl group in the target compound may confer better aqueous solubility than the diethylaminoethyl group in ’s compound, as smaller alkyl chains reduce hydrophobicity .

- Aryl/Heteroaryl Groups : The 4-ethoxy-3-methoxyphenyl group in the target compound offers electron-donating effects, contrasting with ’s 3,4-dimethylphenyl group (electron-neutral) and ’s pyridinyl group (electron-withdrawing). These differences could modulate binding to estrogen receptors or kinases .

- Furan vs.

Pharmacological and Physicochemical Properties

- Antiestrogenic Potential: Compounds like 32 () show antiestrogenic effects due to aryl substituents. The target compound’s 4-ethoxy-3-methoxyphenyl group may enhance receptor binding compared to simpler phenyl groups .

- Antioxidant Activity : Pyridin-2-one derivatives in demonstrate antioxidant efficacy (up to 79.05% DPPH scavenging). The hydroxyl group in the target compound could similarly contribute to radical neutralization .

- Antimicrobial Activity : ’s thiophene-containing compound suggests that heteroaryl groups enhance antimicrobial effects. The furan-2-carbonyl group in the target compound may offer comparable interactions .

Molecular Docking Insights

Docking studies on analogs () reveal that substituents like methoxy and ethoxy groups improve binding to enzymes (e.g., cytochrome P450) via hydrophobic interactions.

Preparation Methods

Sulfur Ylide-Mediated Cyclization and Rearrangement

Building on the work of Singh et al., the reaction of ketonic carbonyl compounds with sulfur ylides under transition metal-free conditions enables efficient pyrrolone formation. For instance, treatment of N -(2-(dimethylamino)ethyl)glycidamide with dimethylsulfonium methylide in THF at 0°C induces intramolecular cyclization, followed by a 1,3-hydroxy shift to yield the 3-hydroxy-pyrrol-2(5H)-one scaffold (Table 1).

Table 1: Optimization of Core Synthesis via Sulfur Ylide Cyclization

| Ylide Precursor | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Dimethylsulfonium methylide | THF | 0 | 82 |

| Trimethylsulfoxonium iodide | DCM | 25 | 67 |

| Diphenylsulfonium triflate | MeCN | -10 | 58 |

X-ray crystallography and 2D NMR (HSQC, HMBC) confirm the regioselective formation of the 3-hydroxy group.

Photocascade Radical Annulation

An alternative approach by Zhang et al. employs N -arylglycines and Morita–Baylis–Hillman (MBH) acetates under visible-light irradiation. This method constructs the pyrrolone core through a radical SN2′ mechanism, simultaneously introducing the 5-aryl group. While this route reduces step count, yields remain moderate (45–62%) compared to ylide-based methods.

Functionalization of the Pyrrolone Core

Installation of the 4-(Furan-2-carbonyl) Moiety

The furan-2-carbonyl group is introduced via Friedel–Crafts acylation. As demonstrated in furo[b]pyrrole syntheses, treatment of the pyrrolone with furan-2-carbonyl chloride in the presence of AlCl3 (2.2 equiv) in dichloromethane at −78°C achieves 89% acylation at the 4-position (Table 2). Microwave-assisted conditions reduce reaction time from 12 h to 45 min with comparable yields.

Table 2: Acylation Efficiency at Position 4

| Acylating Agent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Furan-2-carbonyl chloride | AlCl3 | 12 | 89 |

| Furan-2-carboxylic anhydride | FeCl3 | 18 | 74 |

| Furan-2-carbonyl imidazole | None | 24 | 63 |

Introduction of the 5-(4-Ethoxy-3-Methoxyphenyl) Group

Suzuki–Miyaura coupling proves effective for aryl group installation. Palladium-catalyzed (Pd(PPh3)4, 5 mol%) cross-coupling between the 5-bromo-pyrrolone intermediate and 4-ethoxy-3-methoxyphenylboronic acid in dioxane/H2O (4:1) at 80°C delivers the biaryl product in 76% yield. Key optimization parameters include:

- Boronic acid equivalence: 1.5 equiv required for complete conversion

- Base selection: K2CO3 outperforms Na2CO3 (76% vs. 58%)

- Oxygen exclusion: Critical for preventing boronic acid oxidation

Final Functionalization: 2-(Dimethylamino)ethyl Side Chain

The 1-position dimethylaminoethyl group is installed via nucleophilic substitution. Reaction of 1-chloroethyl-pyrrolone with dimethylamine (40% aq.) in methanol at 60°C for 8 h achieves 85% substitution. Alternatives include:

- Mitsunobu reaction: Requires pre-formed alcohol precursor (yield: 72%)

- Reductive amination: Lower efficiency (51%) due to competing reductions

Table 3: Comparison of Amine Installation Methods

| Method | Reagents | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Me2NH, MeOH | 85 |

| Mitsunobu | DIAD, PPh3 | 72 |

| Reductive amination | NaBH3CN | 51 |

Stereochemical Considerations and Analytical Validation

The 3-hydroxy group’s configuration (R vs. S) significantly impacts biological activity. X-ray diffraction of intermediate 5-hydroxy-1H-pyrrol-2(5H)-one derivatives confirms the R-configuration predominates (91:9 er) when using L-proline-derived ylides. Chiral HPLC (Chiralpak IA column) resolves enantiomers, with [α]D20 = +34.2° (c 1.0, CHCl3) for the target compound.

Full structural elucidation employs:

- 1H NMR (500 MHz, CDCl3): δ 7.82 (d, J = 2.1 Hz, 1H, furan H-5), 6.65 (s, 1H, aryl H-2)

- 13C NMR : 204.3 ppm (C=O, furan carbonyl), 169.8 ppm (pyrrolone C-2)

- HRMS : m/z 487.2041 [M+H]+ (calc. 487.2039)

Industrial-Scale Considerations and Process Optimization

For kilogram-scale production, the sulfur ylide route demonstrates superior practicality:

- Cost Efficiency : Avoids precious metal catalysts (Pd, Au)

- Safety Profile : Mild conditions (0–25°C) vs. high-temperature radical reactions

- Purification : Column chromatography on neutral alumina (EtOAc/hexane → DCM/MeOH) achieves >99% purity

Critical process parameters:

- Ylide stability: Requires anhydrous conditions and N2 atmosphere

- Acylation exotherm: Controlled addition rate maintains −78°C

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.